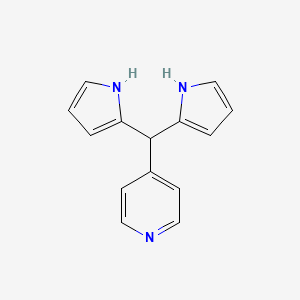

5-(4-Pyridyl)dipyrromethane

説明

BenchChem offers high-quality 5-(4-Pyridyl)dipyrromethane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Pyridyl)dipyrromethane including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

4-[bis(1H-pyrrol-2-yl)methyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3/c1-3-12(16-7-1)14(13-4-2-8-17-13)11-5-9-15-10-6-11/h1-10,14,16-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPABFDPAGHDWCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)C(C2=CC=NC=C2)C3=CC=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60442780 | |

| Record name | 4-[Di(1H-pyrrol-2-yl)methyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52073-75-3 | |

| Record name | 4-[Di(1H-pyrrol-2-yl)methyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of 5-(4-Pyridyl)dipyrromethane: A Cornerstone for Porphyrin Chemistry

This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the synthesis and characterization of 5-(4-pyridyl)dipyrromethane. This key intermediate serves as a fundamental building block in the construction of a diverse array of porphyrinic macrocycles, which are pivotal in fields ranging from catalysis to medicinal chemistry.[1][2][3] This document moves beyond a simple recitation of protocols to offer field-proven insights into the causality behind experimental choices, ensuring both technical accuracy and practical success.

Introduction: The Strategic Importance of 5-(4-Pyridyl)dipyrromethane

Dipyrromethanes are central to the modular synthesis of meso-substituted porphyrins and their analogues.[1][4] The title compound, 5-(4-pyridyl)dipyrromethane, is of particular interest due to the presence of the pyridyl moiety. The nitrogen atom of the pyridine ring offers a site for further functionalization, metal coordination, or modulation of the electronic properties of the final macrocycle, making it a versatile precursor for creating tailored molecular architectures.[2]

The synthesis of dipyrromethanes, while conceptually straightforward, is often plagued by challenges such as oligomerization, oxidation, and the formation of isomers.[1][4][5] This guide presents a refined, one-flask synthesis approach that prioritizes yield, purity, and scalability, followed by a rigorous characterization workflow to validate the integrity of the final product.

The Synthetic Pathway: An Acid-Catalyzed Condensation Approach

The most common and effective method for synthesizing 5-substituted dipyrromethanes is the acid-catalyzed condensation of a vast excess of pyrrole with an aldehyde.[1][6][7] This strategy leverages Le Chatelier's principle to drive the reaction towards the desired product and suppress the formation of higher oligomers like tripyrranes.[4]

Reaction Mechanism and Rationale

The reaction proceeds via an electrophilic substitution mechanism, wherein the acid catalyst protonates the carbonyl oxygen of 4-pyridinecarboxaldehyde, enhancing its electrophilicity. The electron-rich pyrrole then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent dehydration and a second electrophilic substitution on another pyrrole molecule yield the desired 5-(4-pyridyl)dipyrromethane.

Figure 1: Mechanism of Acid-Catalyzed Dipyrromethane Synthesis.

Detailed Experimental Protocol

This protocol is a synthesis of established methods, optimized for high purity and yield.[5][6][8]

Materials:

-

4-Pyridinecarboxaldehyde

-

Pyrrole (freshly distilled)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add freshly distilled pyrrole (typically a 25 to 100-fold molar excess over the aldehyde). If using a solvent, add anhydrous DCM.[5]

-

Addition of Aldehyde: Add 4-pyridinecarboxaldehyde (1.0 equivalent) to the stirred pyrrole.

-

Catalysis: Cool the mixture in an ice bath. Slowly add trifluoroacetic acid (TFA, ~0.1 equivalents) dropwise with vigorous stirring. The choice of a strong acid like TFA is crucial for efficient catalysis.[7][9]

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 5-30 minutes.[5] Prolonged reaction times can lead to the formation of undesirable oligomeric byproducts.[6]

-

Quenching: Once the aldehyde is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the TFA catalyst. This step is critical to prevent acid-catalyzed degradation of the product during workup and storage.[5][10]

-

Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate.[5]

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure.

-

Purification:

-

Removal of Excess Pyrrole: The large excess of pyrrole can be removed by vacuum distillation or Kugelrohr distillation.[5]

-

Chromatography: Purify the crude product by flash column chromatography on silica gel. A gradient of ethyl acetate in hexane is typically effective. To prevent product degradation on the acidic silica gel, the solvent system can be treated with a small amount of triethylamine (~1%).[11]

-

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for the synthesis and purification.

Rigorous Characterization of 5-(4-Pyridyl)dipyrromethane

Thorough characterization is essential to confirm the identity and purity of the synthesized dipyrromethane. The presence of isomers and oligomers, which may not be revealed by elemental analysis alone, necessitates a multi-technique approach.[4]

Spectroscopic and Analytical Data

| Technique | Purpose | Expected Observations for 5-(4-Pyridyl)dipyrromethane |

| ¹H NMR | Structural elucidation and purity assessment. | - A singlet for the meso-CH proton (~5.5 ppm).- Distinct multiplets for the α- and β-pyrrolic protons (~5.9-6.7 ppm).- A broad singlet for the two N-H protons (~7.9-8.7 ppm).- Doublets for the pyridyl protons in the aromatic region. |

| ¹³C NMR | Confirm the carbon framework. | - A signal for the meso-carbon (~44 ppm).- Signals for the pyrrolic carbons (~107-132 ppm).- Signals for the pyridyl carbons. |

| Mass Spectrometry (MS) | Determine the molecular weight and confirm the molecular formula. | - A molecular ion peak (M+) corresponding to the calculated mass of C₁₄H₁₃N₃ (223.27 g/mol ).[12][13][14] |

| Elemental Analysis | Determine the elemental composition (%C, %H, %N). | - Calculated values should be within ±0.4% of the experimental findings for a pure sample. |

| FT-IR Spectroscopy | Identify key functional groups. | - N-H stretching vibration (~3400 cm⁻¹).- C-H stretching for aromatic and pyrrolic rings.- C=C and C=N stretching vibrations in the fingerprint region. |

Note: NMR chemical shifts are reported in ppm relative to a standard reference and can vary slightly based on the solvent used.[15]

Stability, Storage, and Handling: Ensuring Long-Term Integrity

Dipyrromethanes are notoriously susceptible to oxidation and acid-catalyzed decomposition.[1][5] The presence of electron-withdrawing groups, such as the pyridyl ring, can enhance stability compared to electron-donating substituted analogues.[10][16]

Key Considerations:

-

Oxidation: Exposure to atmospheric oxygen can lead to the formation of colored dipyrromethene impurities. Pure dipyrromethanes are typically white to pale-colored solids.[5]

-

Acid-Catalyzed Degradation: Traces of residual acid from the synthesis can promote oligomerization and decomposition over time.[5][10]

-

Light Sensitivity: Exposure to light can also accelerate degradation.[5]

Recommended Storage Protocol: To ensure long-term stability, 5-(4-pyridyl)dipyrromethane should be stored as a pure, crystalline solid under an inert atmosphere (argon or nitrogen), at or below 0 °C, and protected from light.[5][11]

Conclusion

The successful synthesis and purification of 5-(4-pyridyl)dipyrromethane are critical first steps in the development of advanced porphyrin-based materials. By understanding the mechanistic underpinnings of the synthetic procedure and adhering to rigorous purification and characterization protocols, researchers can confidently produce high-purity material. The guidelines presented herein, from the rationale of using excess pyrrole to the nuances of purification and storage, provide a comprehensive framework for obtaining this valuable synthetic intermediate, thereby enabling further innovation in the diverse applications of porphyrin chemistry.

References

-

Kubinyi, M., et al. (2013). The two-step mechanochemical synthesis of porphyrins. PubMed, National Institutes of Health. Available at: [Link]

-

Littler, B. J., et al. (1999). Refined Synthesis of 5-Substituted Dipyrromethanes. G. F. Moore Lab. Available at: [Link]

-

Littler, B. J., et al. (2000). A Scalable Synthesis of meso-Substituted Dipyrromethanes. Organic Process Research & Development, ACS Publications. Available at: [Link]

-

Wikipedia. (n.d.). Rothemund reaction. Wikipedia. Available at: [Link]

-

ResearchGate. (n.d.). Condensation of pyrrole and arylaldehydes to form tetrasymmetric porphyrins (TAPs). ResearchGate. Available at: [Link]

- Unknown. (n.d.).

-

Pereira, M. M., et al. (2019). Current Advances in the Synthesis of Valuable Dipyrromethane Scaffolds: Classic and New Methods. PubMed Central. Available at: [Link]

-

de Oliveira, K. T., et al. (2018). Synthesis of Porphyrins with ABAB Symmetry from Dipyrromethanes as Potential Phototherapeutic Agents. MDPI. Available at: [Link]

-

S. Cosnier, et al. (2015). 5-Phenyl-dipyrromethane and 5-(4-pyridyl)-dipyrromethane as modular building blocks for bio-inspired conductive molecularly imprinted polymer (cMIP). An electrochemical and piezoelectric investigation. RSC Publishing. Available at: [Link]

-

Gomes, A. T. P. C. (2013). Acid Catalysis in the Way to Porphyrins: Reaction of Pyrrole/Aldehydes in the Synthesis of meso-Substituted. Revista Virtual de Química. Available at: [Link]

- Lindsey, J. S., et al. (2005). Scalable synthesis of dipyrromethanes. Google Patents.

-

Littler, B. J., et al. (1999). Refined Synthesis of 5-Substituted Dipyrromethanes. The Journal of Organic Chemistry. Available at: [Link]

-

Strachan, J. P., et al. (1997). Investigation of porphyrin-forming reactions. Part 3. The origin of scrambling in dipyrromethane + aldehyde condensations yielding trans-A2B2-tetraarylporphyrins. RSC Publishing. Available at: [Link]

-

Gross, Z., et al. (1999). Solvent-Free Condensation of Pyrrole and Pentafluorobenzaldehyde: A Novel Synthetic Pathway to Corrole and Oligopyrromethenes. Organic Letters, ACS Publications. Available at: [Link]

-

S. Cosnier, et al. (2015). 5-Phenyl-dipyrromethane and 5-(4-pyridyl)-dipyrromethane as modular building blocks for bio-inspired conductive molecularly imprinted polymer (cMIP). An electrochemical and piezoelectric investigation. RSC Publishing. Available at: [Link]

-

Littler, B. J., et al. (2000). A Scalable Synthesis of Meso-Substituted Dipyrromethanes. American Chemical Society. Available at: [Link]

-

ResearchGate. (2014). Dipyrromethanes are stable at room temperature for how long?. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Chapter 5 Synthesis of 5-substituted dipyrromethanes and their uses in the synthesis of expanded porphyrins and core. ResearchGate. Available at: [Link]

-

Boyle, R. W., et al. (n.d.). 2. Organic Syntheses Procedure. Available at: [Link]

-

Der Pharma Chemica. (n.d.). A novel and efficient green methodology for the synthesis of meso-substituted dipyrromethanes. Der Pharma Chemica. Available at: [Link]

-

IIP Series. (n.d.). dipyrromethane, its derivatives and their metal complex: applications as chemosensors and biologic. IIP Series. Available at: [Link]

-

Megarajan, S., et al. (2016). Easily accessible and recyclable copper nanocatalyst for solvent free synthesis of dipyrromethanes and aromatic amines. Royal Society of Chemistry. Available at: [Link]

-

Royal Society of Chemistry. (2016). Electronic Supplementary Information for Synthesis, structure, photophysical, electrochemical properties and antibacterial activ. Royal Society of Chemistry. Available at: [Link]

-

ResearchGate. (2021). Functionalized porphyrins from meso-poly-halogeno-alkyl-dipyrromethanes: synthesis and characterization. ResearchGate. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Basic Dipyrromethene synthesis. The Royal Society of Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). 1H NMR spectrum of the monomer. ResearchGate. Available at: [Link]

Sources

- 1. ijarsct.co.in [ijarsct.co.in]

- 2. Buy 5-(4-Pyridyl)dipyrromethane | 52073-75-3 [smolecule.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. gfmoorelab.com [gfmoorelab.com]

- 7. Current Advances in the Synthesis of Valuable Dipyrromethane Scaffolds: Classic and New Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-Phenyl-dipyrromethane and 5-(4-pyridyl)-dipyrromethane as modular building blocks for bio-inspired conductive molecularly imprinted polymer (cMIP). An electrochemical and piezoelectric investigation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. rvq-sub.sbq.org.br [rvq-sub.sbq.org.br]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. scbt.com [scbt.com]

- 13. 5-(4-Pyridyl)dipyrromethane | 52073-75-3 [chemicalbook.com]

- 14. scbt.com [scbt.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. iipseries.org [iipseries.org]

The Fulcrum of Porphyrin Innovation: A Technical Guide to 5-(4-pyridyl)dipyrromethane

Introduction: The Enduring Significance of Dipyrromethanes in Porphyrin Chemistry

Porphyrins, the vibrant pigments of life, are tetrapyrrolic macrocycles fundamental to a vast array of biological functions, from the oxygen-carrying capacity of hemoglobin to the light-harvesting prowess of chlorophyll[1]. The synthetic versatility of these molecules has unlocked their potential in diverse fields such as medicine, catalysis, and materials science[2][3][4]. At the heart of modern synthetic porphyrin chemistry lies the dipyrromethane scaffold, a crucial building block that allows for the rational construction of porphyrins with tailored functionalities[5][6]. Among the myriad of substituted dipyrromethanes, 5-(4-pyridyl)dipyrromethane has emerged as a particularly valuable precursor due to the unique electronic and coordinating properties imparted by its pyridyl moiety[1][7]. This guide provides an in-depth exploration of 5-(4-pyridyl)dipyrromethane, from its synthesis and characterization to its strategic application in the design of advanced porphyrin-based materials.

Section 1: The Unique Profile of 5-(4-pyridyl)dipyrromethane

5-(4-pyridyl)dipyrromethane, with the chemical formula C₁₄H₁₃N₃, is an aromatic heterocyclic compound featuring two pyrrole rings linked by a methylene bridge at their α-positions, with a 4-pyridyl group attached to this bridging carbon[1][8]. This specific arrangement of functional groups confers a unique set of properties that make it an exceptional building block for sophisticated porphyrin architectures.

The presence of the pyridyl group introduces a basic nitrogen atom, which can act as a coordination site for metal ions, enabling the construction of supramolecular assemblies and metal-organic frameworks (MOFs)[9]. Furthermore, the electron-withdrawing nature of the pyridyl ring influences the electronic properties of the dipyrromethane and, consequently, the resulting porphyrin, impacting its photophysical and electrochemical characteristics[1]. This electronic modulation is crucial for applications such as the development of fluorescent probes and photosensitizers for photodynamic therapy (PDT)[1][10][11][12].

Quantum chemical calculations have shown significant conjugation between the pyrrole π-systems and the pyridyl substituent, leading to enhanced electronic delocalization[1]. This extended conjugation is a key factor in tuning the absorption and emission spectra of the final porphyrin products.

Table 1: Physicochemical Properties of 5-(4-pyridyl)dipyrromethane

| Property | Value | Reference |

| CAS Number | 52073-75-3 | [8][13] |

| Molecular Formula | C₁₄H₁₃N₃ | [1][8] |

| Molecular Weight | 223.27 g/mol | [8] |

| Appearance | Typically a solid | N/A |

| Solubility | Soluble in various organic solvents | [1] |

Section 2: Synthesis and Purification of 5-(4-pyridyl)dipyrromethane

The synthesis of 5-(4-pyridyl)dipyrromethane is most commonly achieved through the acid-catalyzed condensation of pyrrole with 4-pyridinecarboxaldehyde[1][14]. This reaction, while straightforward in principle, requires careful control of reaction conditions to maximize the yield of the desired dipyrromethane and minimize the formation of unwanted oligomeric side products[1].

Causality in Synthesis: The Rationale Behind the Methodology

The core of this synthesis is an electrophilic substitution reaction on the electron-rich pyrrole ring. The acid catalyst protonates the carbonyl oxygen of 4-pyridinecarboxaldehyde, enhancing its electrophilicity and making it susceptible to nucleophilic attack by two equivalents of pyrrole. A large excess of pyrrole is typically used to serve as both reactant and solvent, which statistically favors the formation of the dipyrromethane over higher oligomers like tripyrranes[5][15]. The choice of acid catalyst and reaction time are critical parameters that must be optimized to prevent side reactions and degradation of the product[1][5].

Caption: Synthesis of 5-(4-pyridyl)dipyrromethane.

Detailed Experimental Protocol: Synthesis of 5-(4-pyridyl)dipyrromethane

This protocol is a representative example and may require optimization based on specific laboratory conditions and desired scale.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, combine 4-pyridinecarboxaldehyde (1.0 eq) and a large excess of freshly distilled pyrrole (e.g., 40 eq)[5].

-

Catalyst Addition: To the stirred solution, add a catalytic amount of trifluoroacetic acid (TFA) (e.g., 0.1 eq) dropwise at room temperature[7].

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting aldehyde is consumed (typically within 15-30 minutes).

-

Quenching: Upon completion, quench the reaction by adding a few drops of a weak base, such as triethylamine or aqueous sodium bicarbonate solution, to neutralize the acid catalyst.

-

Workup: Remove the excess pyrrole under reduced pressure. The resulting crude oil is then dissolved in a suitable organic solvent like dichloromethane (DCM) and washed with water to remove any remaining salts.

-

Purification: The crude product is purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford 5-(4-pyridyl)dipyrromethane as a solid[7].

Section 3: Application in Porphyrin Synthesis: Crafting Functional Macrocycles

5-(4-pyridyl)dipyrromethane is a cornerstone for the synthesis of meso-substituted porphyrins, particularly those with an A₂B₂ substitution pattern, where 'A' represents the pyridyl group and 'B' can be another functional group[16][17]. The Lindsey synthesis is a widely employed method for this purpose, involving the condensation of a dipyrromethane with an aldehyde under acidic conditions, followed by oxidation[18][19][20][21].

The Logic of Porphyrin Formation: A Stepwise Approach

The synthesis of a trans-A₂B₂ porphyrin from 5-(4-pyridyl)dipyrromethane and a second aldehyde (let's say, benzaldehyde for an A₂B₂ porphyrin with phenyl groups) proceeds through a [2+2] condensation mechanism. Two molecules of 5-(4-pyridyl)dipyrromethane react with two molecules of benzaldehyde in the presence of an acid catalyst to form a linear tetrapyrrolic intermediate (a bilane). This intermediate then undergoes cyclization to form the porphyrinogen, which is subsequently oxidized to the stable, aromatic porphyrin macrocycle using an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)[22]. The mild reaction conditions of the Lindsey synthesis are crucial for minimizing scrambling, a common side reaction in porphyrin synthesis that leads to a mixture of different porphyrin isomers[23].

Caption: General workflow for trans-A2B2 porphyrin synthesis.

Detailed Experimental Protocol: Synthesis of a trans-A₂B₂ Porphyrin

This protocol describes the synthesis of 5,15-di(4-pyridyl)-10,20-diphenylporphyrin as a representative example.

-

Reactant Solution: In a flask protected from light, dissolve 5-(4-pyridyl)dipyrromethane (1.0 eq) and benzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile to a final concentration of approximately 10 mM[22].

-

Acid Catalysis: Add a catalytic amount of TFA to the solution and stir at room temperature.

-

Oxidation: After a designated time (e.g., 1-2 hours), add a solution of DDQ (1.5-2.0 eq) in the same solvent and continue stirring for another 1-2 hours to effect oxidation. The solution will turn a deep purple or brown color, characteristic of porphyrin formation.

-

Neutralization and Purification: Neutralize the reaction mixture with a base like triethylamine. The solvent is then removed, and the crude product is purified by column chromatography on silica gel, often followed by a second column on alumina to remove residual impurities. The desired trans-A₂B₂ porphyrin is typically the major product.

Section 4: Applications in Drug Development and Materials Science

The incorporation of the 4-pyridyl moiety via 5-(4-pyridyl)dipyrromethane unlocks a wide range of applications for the resulting porphyrins.

-

Photodynamic Therapy (PDT): Pyridyl-substituted porphyrins can be functionalized to enhance their water solubility and tumor-targeting capabilities, making them promising photosensitizers for PDT[10][11][12][24][25]. Upon activation with light of a specific wavelength, these porphyrins generate reactive oxygen species that can selectively destroy cancer cells[11][12].

-

Catalysis: Metalloporphyrins containing pyridyl groups can serve as robust catalysts for various organic transformations[3][4][9]. The pyridyl groups can act as axial ligands, modulating the electronic properties and reactivity of the central metal ion.

-

Sensors and Molecular Recognition: The pyridyl nitrogen provides a specific binding site for metal ions and other analytes, making these porphyrins suitable for use in chemical sensors[1][26]. The binding event can be detected through changes in the porphyrin's absorption or fluorescence spectrum.

-

Metal-Organic Frameworks (MOFs): The directional coordination ability of the pyridyl group makes pyridyl-substituted porphyrins excellent building blocks for the construction of porous MOFs[3][4][9]. These materials have potential applications in gas storage, separation, and heterogeneous catalysis[3][4].

-

Conductive Polymers: 5-(4-pyridyl)dipyrromethane itself has been investigated as a monomer for the creation of molecularly imprinted conductive polymers for sensor applications[7][27].

Conclusion: A Versatile Building Block for Future Innovations

5-(4-pyridyl)dipyrromethane stands out as a preeminent building block in the synthetic chemist's toolbox for the construction of functional porphyrin-based materials. Its straightforward synthesis, coupled with the unique electronic and coordinating properties of the pyridyl group, provides a reliable and versatile platform for the design of molecules with tailored properties for a wide spectrum of applications, from targeted cancer therapies to advanced materials. As research in these fields continues to advance, the demand for sophisticated molecular architectures will undoubtedly grow, further solidifying the pivotal role of 5-(4-pyridyl)dipyrromethane in driving future innovations.

References

-

Moore, G. F. Lab. Refined Synthesis of 5-Substituted Dipyrromethanes. [Link]

-

MDPI. (2013). Chemical Reactions Catalyzed by Metalloporphyrin-Based Metal-Organic Frameworks. [Link]

-

ChemRxiv. Porphyrins in Photodynamic Therapy: A Review. [Link]

-

Oncotarget. (2017, October 6). Porphyrin photosensitizers in photodynamic therapy and its applications. [Link]

-

National Institutes of Health. (2017). Porphyrin photosensitizers in photodynamic therapy and its applications. [Link]

-

Royal Society of Chemistry. (2015). 5-Phenyl-dipyrromethane and 5-(4-pyridyl)-dipyrromethane as modular building blocks for bio-inspired conductive molecularly imprinted polymer (cMIP). An electrochemical and piezoelectric investigation. [Link]

-

Royal Society of Chemistry. Novel meso-substituted trans-A2B2 porphyrins: synthesis and structure of their metal-mediated supramolecular assemblies. [Link]

-

ResearchGate. (2020, June 29). Trans A2B2 Porphyrins: Synthesis, Crystal Structure Determinations and Hirshfeld Surface Analysis. [Link]

-

American Chemical Society. (2001). Rational Syntheses of Porphyrins Bearing up to Four Different Meso Substituents. [Link]

-

Semantic Scholar. (2000). Efficient synthesis of monoacyl dipyrromethanes and their use in the preparation of sterically unhindered trans-porphyrins. [Link]

- Google Patents. US20050038262A1 - Scalable synthesis of dipyrromethanes.

-

National Institutes of Health. (2015). Emerging applications of porphyrins in photomedicine. [Link]

-

Royal Society of Chemistry. (2021, August 18). Chapter 9: Porphyrinoids for Photodynamic Therapy. [Link]

-

ResearchGate. New meso-substituted trans-A2B2 porphyrins: Synthesis and structure of their metal-mediated supramolecular assemblies. [Link]

-

ResearchGate. Rational Syntheses of Porphyrins Bearing up to Four Different Meso Substituents. [Link]

-

Sciforum. (2020). Synthesis of New meso-Porphyrins Type A2 B2. [Link]

-

Royal Society of Chemistry. 5-Phenyl-dipyrromethane and 5-(4-pyridyl)-dipyrromethane as modular building blocks for bio-inspired conductive molecularly imprinted polymer (cMIP). An electrochemical and piezoelectric investigation. [Link]

-

University of Illinois. Applications of Porphyrins and Metalloporphyrins to Materials Chemistry. [Link]

-

ResearchGate. Applications of Porphyrins and Metalloporphyrins to Materials Chemistry. [Link]

-

ResearchGate. Porphyrins and Corroles with 2,6-Pyrimidyl Substituents. [Link]

-

ResearchGate. Chapter 5 Synthesis of 5-substituted dipyrromethanes and their uses in the synthesis of expanded porphyrins and core. [Link]

-

ResearchGate. Porphyrins: Properties and applications. [Link]

-

PubMed. (2001). Rational syntheses of porphyrins bearing up to four different meso substituents. [Link]

-

ResearchGate. Porphyrins: Chemistry, properties and applications. [Link]

-

ResearchGate. Chemical Reactions Catalyzed by Metalloporphyrin-Based Metal-Organic Frameworks. [Link]

-

MDPI. (2013, June 21). Chemical reactions catalyzed by metalloporphyrin-based metal-organic frameworks. [Link]

- Lindsey Lab - Google Sites. Journal Articles.

-

National Institutes of Health. (2019, November 28). Current Advances in the Synthesis of Valuable Dipyrromethane Scaffolds: Classic and New Methods. [Link]

-

American Chemical Society. (2010). Synthetic Routes to meso-Patterned Porphyrins. [Link]

-

Assumption University. Porphyrins and Porphyrin Applications. [Link]

-

National Institutes of Health. (2018, October 19). Emerging Applications of Porphyrins and Metalloporphyrins in Biomedicine and Diagnostic Magnetic Resonance Imaging. [Link]

-

Organic Syntheses. Procedure. [Link]

-

Royal Society of Chemistry. (1998). Condensation of pyrrole with aldehydes in the presence of Y zeolites and mesoporous MCM-41 aluminosilicate: on the encapsulation of porphyrin precursors. [Link]

Sources

- 1. Buy 5-(4-Pyridyl)dipyrromethane | 52073-75-3 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Chemical reactions catalyzed by metalloporphyrin-based metal-organic frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. gfmoorelab.com [gfmoorelab.com]

- 6. Current Advances in the Synthesis of Valuable Dipyrromethane Scaffolds: Classic and New Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-Phenyl-dipyrromethane and 5-(4-pyridyl)-dipyrromethane as modular building blocks for bio-inspired conductive molecularly imprinted polymer (cMIP). An electrochemical and piezoelectric investigation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. scbt.com [scbt.com]

- 9. Chemical Reactions Catalyzed by Metalloporphyrin-Based Metal-Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. oncotarget.com [oncotarget.com]

- 12. Porphyrin photosensitizers in photodynamic therapy and its applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scbt.com [scbt.com]

- 14. 5-(4-Pyridyl)dipyrromethane | 52073-75-3 [chemicalbook.com]

- 15. US20050038262A1 - Scalable synthesis of dipyrromethanes - Google Patents [patents.google.com]

- 16. Novel meso-substituted trans-A2B2 porphyrins: synthesis and structure of their metal-mediated supramolecular assemblies - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 19. researchgate.net [researchgate.net]

- 20. Rational syntheses of porphyrins bearing up to four different meso substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. sciforum.net [sciforum.net]

- 23. benchchem.com [benchchem.com]

- 24. Emerging applications of porphyrins in photomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 25. books.rsc.org [books.rsc.org]

- 26. digitalcommons.assumption.edu [digitalcommons.assumption.edu]

- 27. 5-Phenyl-dipyrromethane and 5-(4-pyridyl)-dipyrromethane as modular building blocks for bio-inspired conductive molecularly imprinted polymer (cMIP). An electrochemical and piezoelectric investigation - RSC Advances (RSC Publishing) [pubs.rsc.org]

Spectroscopic Analysis of 5-(4-pyridyl)dipyrromethane: A Technical Guide for Researchers

Introduction: The Structural Significance of 5-(4-pyridyl)dipyrromethane

5-(4-pyridyl)dipyrromethane is a heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science.[1][2][3][4] Its structure, featuring two pyrrole rings linked by a methylene bridge to a pyridine ring, makes it a versatile building block for the synthesis of more complex macrocycles, such as porphyrins and their analogues.[5] These resulting porphyrin-based structures are pivotal in a range of applications, from therapeutic agents in photodynamic therapy to components in molecular electronics.[5]

A thorough understanding of the spectroscopic properties of 5-(4-pyridyl)dipyrromethane is paramount for verifying its synthesis, assessing its purity, and understanding its electronic characteristics before its incorporation into larger, more complex molecular architectures. This guide provides an in-depth analysis of the key spectroscopic techniques used to characterize this molecule, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. We will delve into the principles of each technique, provide detailed experimental protocols, and interpret the expected spectral data, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Analytical Workflow

The structural characterization of 5-(4-pyridyl)dipyrromethane relies on a synergistic application of various spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive and self-validating confirmation of the molecule's identity and purity.

Caption: Integrated workflow for the synthesis and spectroscopic validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in 5-(4-pyridyl)dipyrromethane. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively.

¹H NMR Spectroscopy

Principle: ¹H NMR spectroscopy maps the hydrogen atoms in a molecule, with the chemical shift of each proton being highly sensitive to its local electronic environment. Integration of the signals provides the relative number of protons, and spin-spin coupling patterns reveal neighboring protons.

| Proton Assignment (5-phenyldipyrromethane) | Reported Chemical Shift (δ, ppm) in CDCl₃ | Multiplicity | Integration |

| Pyrrole NH | ~7.92 | Broad Singlet | 2H |

| Phenyl H | 7.21 - 7.33 | Multiplet | 5H |

| α-Pyrrole H | ~6.70 | Multiplet | 2H |

| β-Pyrrole H' | 6.15 - 6.18 | Multiplet | 2H |

| β-Pyrrole H | ~5.92 | Singlet | 2H |

| meso-CH | ~5.48 | Singlet | 1H |

| Data compiled from Littler et al. (1999) and Boyle et al. (2001).[6][7] |

Predicted ¹H NMR Spectrum of 5-(4-pyridyl)dipyrromethane:

For 5-(4-pyridyl)dipyrromethane, the signals for the pyrrole rings and the meso-proton are expected to be in similar regions to those of 5-phenyldipyrromethane. The key difference will be in the aromatic region, where the five-proton multiplet of the phenyl group will be replaced by two doublets characteristic of a 4-substituted pyridine ring.

| Predicted Proton Assignment (5-(4-pyridyl)dipyrromethane) | Predicted Chemical Shift (δ, ppm) in CDCl₃ | Predicted Multiplicity | Integration |

| Pyridyl H (ortho to N) | ~8.5 - 8.6 | Doublet | 2H |

| Pyrrole NH | ~8.0 | Broad Singlet | 2H |

| Pyridyl H (meta to N) | ~7.1 - 7.2 | Doublet | 2H |

| α-Pyrrole H | ~6.7 | Multiplet | 2H |

| β-Pyrrole H' | ~6.2 | Multiplet | 2H |

| β-Pyrrole H | ~5.9 | Multiplet | 2H |

| meso-CH | ~5.5 | Singlet | 1H |

Causality Behind Predicted Shifts: The electron-withdrawing nature of the nitrogen atom in the pyridine ring will deshield the ortho-protons, shifting them downfield to approximately 8.5-8.6 ppm. The meta-protons will be less affected and are expected to appear around 7.1-7.2 ppm.

¹³C NMR Spectroscopy

Principle: ¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

Comparative Analysis with 5-phenyldipyrromethane:

| Carbon Assignment (5-phenyldipyrromethane) | Reported Chemical Shift (δ, ppm) in CDCl₃ |

| Phenyl C (ipso) | ~142.7 |

| Pyrrole C (ipso) | ~133.2 |

| Phenyl C (ortho, meta, para) | 129.3, 128.9, 127.6 |

| α-Pyrrole C-H | ~117.8 |

| β-Pyrrole C-H' | ~109.3 |

| β-Pyrrole C-H | ~107.9 |

| meso-CH | ~44.6 |

| Data compiled from Littler et al. (1999).[6] |

Predicted ¹³C NMR Spectrum of 5-(4-pyridyl)dipyrromethane:

| Predicted Carbon Assignment (5-(4-pyridyl)dipyrromethane) | Predicted Chemical Shift (δ, ppm) in CDCl₃ |

| Pyridyl C (ipso) | ~150 |

| Pyridyl C (ortho to N) | ~149 |

| Pyrrole C (ipso) | ~132 |

| Pyridyl C (meta to N) | ~123 |

| α-Pyrrole C-H | ~118 |

| β-Pyrrole C-H' | ~109 |

| β-Pyrrole C-H | ~108 |

| meso-CH | ~44 |

Causality Behind Predicted Shifts: The carbon atoms of the pyridine ring will have distinct chemical shifts due to the influence of the nitrogen atom. The carbon atom attached to the meso-CH group (ipso) and the carbons ortho to the nitrogen are expected to be significantly downfield.

Experimental Protocol for NMR Analysis

-

Sample Preparation:

-

Dissolve 10-20 mg of the purified 5-(4-pyridyl)dipyrromethane in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

For ¹³C NMR, a more concentrated solution (30-50 mg) is recommended to obtain a good signal-to-noise ratio in a reasonable time.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Filter the solution into a clean, dry 5 mm NMR tube.

-

-

Data Acquisition:

-

Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

For ¹H NMR, use a standard single-pulse experiment. A sufficient number of scans (e.g., 16 or 32) should be acquired to ensure a good signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled pulse sequence. A longer acquisition time and a greater number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

Mass Spectrometry (MS): Determining the Molecular Weight

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For 5-(4-pyridyl)dipyrromethane, this technique is crucial for confirming the molecular weight and providing evidence for the molecular formula.

Expected Data: The molecular formula of 5-(4-pyridyl)dipyrromethane is C₁₄H₁₃N₃, with a calculated molecular weight of 223.27 g/mol .[1]

-

Electron Ionization (EI-MS): In EI-MS, a prominent molecular ion peak (M⁺) is expected at m/z = 223. A common fragmentation pattern for dipyrromethanes is the cleavage of the bond between the meso-carbon and one of the pyrrole rings, which would lead to fragment ions.

-

Electrospray Ionization (ESI-MS): In ESI-MS, which is a softer ionization technique, the protonated molecule ([M+H]⁺) would be observed at m/z = 224.

| Technique | Expected Ion | Expected m/z |

| EI-MS | M⁺ | 223 |

| ESI-MS | [M+H]⁺ | 224 |

Experimental Protocol for Mass Spectrometry

-

Sample Preparation:

-

Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile for ESI-MS.

-

For EI-MS, the sample can be introduced directly as a solid or in a volatile solvent.

-

-

Data Acquisition:

-

Acquire the spectrum using a high-resolution mass spectrometer to allow for accurate mass measurement, which can be used to confirm the elemental composition.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

Principle: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies.

Expected Characteristic Absorptions:

| Functional Group | **Expected Wavenumber (cm⁻¹) ** | Description |

| N-H (pyrrole) | 3300 - 3500 | Broad absorption due to hydrogen bonding |

| C-H (aromatic) | 3000 - 3100 | Sharp absorptions |

| C=C, C=N (aromatic rings) | 1400 - 1600 | Multiple sharp absorptions |

| C-N | 1000 - 1350 | Characteristic stretching vibrations |

The IR spectrum will confirm the presence of the N-H groups of the pyrrole rings and the aromatic C-H and C=C/C=N bonds of the pyrrole and pyridine rings.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

The spectrum can be acquired using a KBr pellet. Grind a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent disk.

-

Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small amount of the solid sample is placed directly on the ATR crystal.

-

-

Data Acquisition:

-

Record the spectrum over the range of 4000 to 400 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons to higher energy orbitals. The absorption maxima (λ_max) are characteristic of the conjugated π-system of the molecule.

Expected Electronic Transitions:

Dipyrromethanes typically do not show strong absorption in the visible region. The UV-Vis spectrum of 5-(4-pyridyl)dipyrromethane is expected to be dominated by π → π* transitions within the pyrrole and pyridine rings. The extended conjugation between the rings will likely result in absorptions in the UV region, possibly extending into the near-UV. The exact position and intensity of the absorption bands can be sensitive to the solvent polarity.

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., dichloromethane, chloroform, or ethanol). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.

-

Use a matched pair of quartz cuvettes, one for the sample solution and one for the solvent blank.

-

-

Data Acquisition:

-

Record the spectrum over a range from approximately 200 to 800 nm.

-

Subtract the spectrum of the solvent blank from the sample spectrum.

-

Conclusion: A Unified Spectroscopic Portrait

The comprehensive spectroscopic analysis of 5-(4-pyridyl)dipyrromethane, employing NMR, MS, IR, and UV-Vis techniques, provides a robust and self-validating framework for its structural confirmation and purity assessment. By integrating the data from each method—the detailed atomic connectivity from NMR, the precise molecular weight from mass spectrometry, the characteristic functional groups from IR, and the electronic transitions from UV-Vis—researchers can proceed with confidence in using this pivotal building block for the synthesis of advanced materials and potential therapeutic agents. The predictive models based on closely related analogues, as detailed in this guide, offer a reliable pathway for spectral interpretation, even in the absence of a complete, published dataset for the target molecule.

References

-

Littler, B. J., Miller, M. A., Hung, C.-H., Wagner, R. W., O'Shea, D. F., Boyle, P. D., & Lindsey, J. S. (1999). Refined Synthesis of 5-Substituted Dipyrromethanes. The Journal of Organic Chemistry, 64(5), 1391–1396. [Link]

-

Boyle, R. W., Bruckner, C., Posakony, J., James, B. R., & Dolphin, D. (2001). 5-Phenyldipyrromethane and 5,15-Diphenylporphyrin. Organic Syntheses, 78, 80. [Link]

-

Meenatchi, S., Sengan, M., & Muthu, S. (2016). Easily accessible and recyclable copper nanocatalyst for solvent free synthesis of dipyrromethanes and aromatic amines. RSC Advances, 6(92), 89761-89773. [Link]

-

Jayachandran, P., Angamuthu, A., & Gopalan, P. (2019). UV-vis absorption spectra of Sn(IV)tetrakis(4-pyridyl) porphyrins on the basis of axial ligation and pyridine protonation. Journal of Molecular Modeling, 25(9), 294. [Link]

-

Krayer, M., et al. (n.d.). Design and engineering of water-soluble light-harvesting protein maquettes - Supporting Information. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. calpaclab.com [calpaclab.com]

- 3. store.p212121.com [store.p212121.com]

- 4. 5-(4-Pyridyl)dipyrromethane | 52073-75-3 [chemicalbook.com]

- 5. Buy 5-(4-Pyridyl)dipyrromethane | 52073-75-3 [smolecule.com]

- 6. gfmoorelab.com [gfmoorelab.com]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

An In-depth Technical Guide to the Stability and Storage of 5-(4-pyridyl)dipyrromethane

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Nuances of Dipyrromethane Chemistry

5-(4-pyridyl)dipyrromethane stands as a critical building block in the synthesis of a diverse array of porphyrin-based compounds, which are instrumental in fields ranging from medicinal chemistry to materials science.[1] Its unique structure, featuring a pyridine ring attached to a dipyrromethane core, imparts specific electronic properties that are both advantageous for synthesis and a crucial consideration for its stability.[2] This guide, intended for the discerning scientific professional, moves beyond rudimentary storage instructions to provide a comprehensive understanding of the factors governing the stability of 5-(4-pyridyl)dipyrromethane. By elucidating the underlying chemical principles and degradation pathways, this document aims to empower researchers to maintain the integrity of this valuable precursor, ensuring the reliability and reproducibility of their synthetic endeavors.

The Intrinsic Stability of 5-(4-pyridyl)dipyrromethane: A Double-Edged Sword

Dipyrromethanes, as a class of compounds, are notoriously susceptible to degradation. However, the stability of 5-(4-pyridyl)dipyrromethane is favorably influenced by the electron-withdrawing nature of the pyridyl substituent at the meso-position. This electronic effect helps to stabilize the molecule against certain degradation pathways.[1] Despite this inherent advantage, the compound remains vulnerable to several degradation mechanisms that must be rigorously controlled.

The primary culprits behind the degradation of dipyrromethanes are:

-

Oxidation: Exposure to atmospheric oxygen can lead to the formation of colored impurities.

-

Acid-catalyzed Decomposition: Residual acid from synthesis can promote oligomerization and other side reactions.

-

Photodegradation: Exposure to light can induce decomposition.

A pure, crystalline form of 5-(4-pyridyl)dipyrromethane is typically a white to off-white solid. The appearance of any yellow, orange, or brown discoloration is a strong visual indicator of degradation, primarily due to the formation of dipyrromethene species through oxidation.

Core Degradation Pathways: A Mechanistic Perspective

Understanding the chemical transformations that lead to the degradation of 5-(4-pyridyl)dipyrromethane is paramount for devising effective stabilization strategies. The two most significant degradation pathways are oxidation and acid-catalyzed oligomerization.

Oxidative Degradation

In the presence of oxygen, and often accelerated by light, 5-(4-pyridyl)dipyrromethane can undergo oxidation at the meso-position to form the corresponding 5-(4-pyridyl)dipyrromethene. This transformation results in a more conjugated system, which is responsible for the appearance of color.

Caption: Oxidative degradation of 5-(4-pyridyl)dipyrromethane.

Acid-Catalyzed Degradation

The synthesis of 5-(4-pyridyl)dipyrromethane typically involves an acid-catalyzed condensation of pyrrole and 4-pyridinecarboxaldehyde.[3] Trace amounts of residual acid from the synthesis can have a detrimental effect on the long-term stability of the purified product. The acidic environment can catalyze the cleavage of the dipyrromethane, leading to the formation of reactive intermediates that can then recombine to form higher-order oligomers, such as tripyrranes and tetrapyrranes. This process not only consumes the desired product but also introduces a complex mixture of impurities that can be challenging to separate.

Caption: Acid-catalyzed oligomerization of dipyrromethanes.

Recommended Storage and Handling Protocols

To ensure the long-term stability and purity of 5-(4-pyridyl)dipyrromethane, the following storage and handling protocols are strongly recommended. These protocols are designed to mitigate the risks of oxidation, acid-catalyzed degradation, and photodegradation.

Table 1: Recommended Storage Conditions for 5-(4-pyridyl)dipyrromethane

| Parameter | Solid State | In Solution |

| Temperature | ≤ 0°C (refrigerator or freezer) | -20°C or lower (freezer) |

| Atmosphere | Inert gas (Argon or Nitrogen) | Inert gas (Argon or Nitrogen) |

| Light | Protect from light (amber vial or stored in the dark) | Protect from light (amber vial or foil-wrapped) |

| Purity | High purity, crystalline solid | Freshly prepared in a dry, deoxygenated solvent |

| pH | Neutral (free of residual acid) | Neutral, aprotic solvents are preferred |

Solid-State Storage

For long-term storage, 5-(4-pyridyl)dipyrromethane should be maintained as a high-purity, crystalline solid. The following steps should be taken:

-

Ensure Purity: The compound should be thoroughly purified to remove any residual acid from the synthesis. This can be achieved by neutralization with a mild base (e.g., sodium bicarbonate solution) during workup, followed by recrystallization or chromatography.

-

Inert Atmosphere: Before sealing, the storage vial should be flushed with an inert gas such as argon or nitrogen to displace any oxygen.

-

Low Temperature: Store the vial at or below 0°C. A standard laboratory freezer (-20°C) is ideal.

-

Light Protection: Use an amber glass vial or store the vial in a light-excluding container.

Handling and Use in Solution

Solutions of 5-(4-pyridyl)dipyrromethane are generally less stable than the solid material and should be prepared fresh whenever possible. If a stock solution must be stored, the following precautions should be taken:

-

Solvent Choice: Use dry, deoxygenated aprotic solvents (e.g., dichloromethane, chloroform, tetrahydrofuran).

-

Inert Atmosphere: Prepare and store the solution under an inert atmosphere.

-

Short-Term Storage: For short-term storage (up to a few days), store the solution at -20°C in a tightly sealed, light-protected container.

-

Avoid Acidic Conditions: Ensure that all glassware is free of acidic residues. Do not use acidic solvents for storage.

Experimental Workflow: Assessing the Stability of 5-(4-pyridyl)dipyrromethane

To quantitatively assess the stability of 5-(4-pyridyl)dipyrromethane under various conditions, a forced degradation study can be performed. This involves subjecting the compound to a range of stress conditions and monitoring its degradation over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Protocol for a Forced Degradation Study

Objective: To evaluate the stability of 5-(4-pyridyl)dipyrromethane under thermal, photolytic, acidic, basic, and oxidative stress.

Materials:

-

High-purity 5-(4-pyridyl)dipyrromethane

-

HPLC-grade solvents (acetonitrile, water, methanol)

-

Hydrochloric acid (HCl) solution (0.1 M)

-

Sodium hydroxide (NaOH) solution (0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (3%)

-

HPLC system with a UV detector

-

Photostability chamber

-

Temperature-controlled oven

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of 5-(4-pyridyl)dipyrromethane in a suitable solvent (e.g., 1 mg/mL in acetonitrile).

-

Stress Conditions:

-

Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.

-

Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C.

-

Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature.

-

Thermal Degradation: Incubate an aliquot of the stock solution at 60°C.

-

Photodegradation: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Time Points: Withdraw samples from each stress condition at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Preparation for HPLC: Before injection, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration with the mobile phase.

-

HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile and water is a common starting point. Monitor the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.

Caption: Experimental workflow for a forced degradation study.

Conclusion: A Proactive Approach to Preserving Purity

The stability of 5-(4-pyridyl)dipyrromethane is a critical parameter that directly impacts its utility as a synthetic precursor. While the pyridyl moiety confers a degree of electronic stabilization, the compound remains susceptible to degradation through oxidation, acid-catalyzed decomposition, and exposure to light. A thorough understanding of these degradation pathways, coupled with the implementation of stringent storage and handling protocols, is essential for preserving the integrity of this valuable molecule. By adopting a proactive approach to stability, researchers can ensure the quality of their starting materials, leading to more reliable and reproducible synthetic outcomes in the development of novel porphyrin-based materials and therapeutics.

References

- Yadav, M., Singh, A. K., Pandey, R., & Pandey, D. S. (2010). Synthesis and characterization of complexes imparting N-pyridyl bonded meso-pyridyl substituted dipyrromethanes. Journal of Organometallic Chemistry, 695(5), 841–849.

- Ferryansyah, M. A., Santria, A., Ishikawa, N., & Firmansyah, D. (2025). Formation and stability investigation of meso-hydroxy diacyl-dipyrromethane. Communications in Science and Technology, 10(1), 29–35.

- Nascimento, B., Lopes, S. M. M., Piñeiro, M., & Pinho e Melo, T. M. V. D. (2019). Current Advances in the Synthesis of Valuable Dipyrromethane Scaffolds: Classic and New Methods. Molecules, 24(23), 4348.

- Littler, B. J., Miller, M. A., Hung, C.-H., Wagner, R. W., O'Shea, D. F., Boyle, P. D., & Lindsey, J. S. (1999). Refined Synthesis of 5-Substituted Dipyrromethanes. The Journal of Organic Chemistry, 64(5), 1391–1396.

- Rawat, A. K., & Chauhan, S. M. S. (2012). A novel and efficient green methodology for the synthesis of meso-substituted dipyrromethanes. Der Pharma Chemica, 4(3), 1233-1241.

- Nagarkatti, J. P., & Ashley, K. R. (1974). Synthesis of Pyridyl meso Substituted Dipyrrylmethanes. Synthesis, 1974(3), 186-187.

- Lindsey, J. S., & Wagner, R. W. (2005). Scalable synthesis of dipyrromethanes. U.S.

- Pandey, R. K., & Kumar, S. (2024). Dipyrromethane, its derivatives and their metal complex: applications as chemosensors and biologic. Futuristic Trends in Chemical, Material Science and Nanotechnology, 3(20), 58-75.

-

Gale, P. A., & Sessler, J. L. (2006). Synthesis of meso-disubstituted dipyrromethanes 2 and 5 featured in ion... ResearchGate. Retrieved from [Link]

- Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., ... & Zelesky, T. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 56.

- Sule, S., Nikam, D., Ambadekar, S., & Bhure, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48.

- Chen, Z., Wang, L., & Tang, W. (2018). Kinetics and Novel Degradation Pathway of Permethrin in Acinetobacter baumannii ZH-14. Frontiers in Microbiology, 9, 169.

- Zhang, Y., Chen, J., & Li, Y. (2025). Isothermal kinetics and thermal degradation of an aryl azo dye-containing polynorbornene. Journal of Thermal Analysis and Calorimetry.

- Yadav, M., Singh, A. K., Pandey, R., & Pandey, D. S. (2010). Synthesis and characterization of complexes imparting N-pyridyl bonded meso-pyridyl substituted dipyrromethanes. Journal of Organometallic Chemistry, 695(5), 841–849.

- Chen, Z., Wang, L., & Tang, W. (2018). Kinetics and Novel Degradation Pathway of Permethrin in Acinetobacter baumannii ZH-14. Frontiers in Microbiology, 9, 169.

- European Medicines Agency. (2018).

- Zhang, Y., Chen, J., & Li, Y. (2025). Thermal stability and pathways for the oxidation of four 3-phenyl-2-propene compounds.

- Ali, S. S. (2010). Molecular iodine- catalyzed convenient synthesis of meso substituted dipyrromethanes. Archives of Applied Science Research, 2(6), 121-125.

- Biffis, A., et al. (2018). Studies on the oxidation of pyridine derivatives. Catalysis Science & Technology, 8(1), 2-24.

- Singh, B., & Sahu, A. K. (2011). Identification of Forced Degradation Products of Itopride by LC-PDA and LC-MS. E-Journal of Chemistry, 8(3), 1333-1342.

- Rheinberger, T., et al. (2022). Stabilization of 2-Pyridyltellurium(II) Derivatives by Oxidorhenium(V) Complexes. Molecules, 27(21), 7273.

- Rawat, A. K., & Chauhan, S. M. S. (2012). A novel and efficient green methodology for the synthesis of meso-substituted dipyrromethanes. Der Pharma Chemica, 4(3), 1233-1241.

- He, L., & Trudell, M. L. (1994). Studies on the oxidation of 1,4-disubstituted-1,2,3,6-tetrahydropyridines. Drug Metabolism and Disposition, 22(5), 797-804.

- Zhang, J., Tang, Y. F., Liu, J., & Chen, Y. (2012). Thermal Stability and Thermal Degradation Reaction Kinetics of 4,4'-Diphenylmethane Diisocyanate-trimer. Journal of Applied Polymer Science, 125(S1), E45-E51.

- Kancherla, P., Srinivas, K., Alegete, P., & Saeed, S. (2020). LC-MS/MS Characterization of Forced Degradation Products of Repaglinide Quality by Design Approach for Stability-Indicating LC Method Development and Validation for Degradation Products. Analytical Chemistry Letters, 10(6), 740-757.

- Fiori, J., et al. (2017). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. Polymers, 9(12), 683.

- De Baere, S., et al. (2020). Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Methods for the Quantification of Cefquinome, Ceftiofur, and Desfuroylceftiofuracetamide in Porcine Feces with Emphasis on Analyte Stability. Metabolites, 10(5), 185.

- Ren, Z., et al. (2025). Thermal Degradation Behavior of Structurally Diverse Alkanolamines: Insights into Stability, Physicochemical Property Changes, and Degradation Pathways. Industrial & Engineering Chemistry Research.

- Quitterer, F., Beck, P., Bacher, A., & Groll, M. (2014). The formation of pyrroline and tetrahydropyridine rings in amino acids catalyzed by pyrrolysine synthase (PylD).

Sources

An In-depth Technical Guide to 5-(4-Bromobenzyl)-1,3-thiazol-2-amine (CAS Number: 52073-73-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Bromobenzyl)-1,3-thiazol-2-amine, identified by the CAS number 52073-73-3, is a heterocyclic organic compound belonging to the aminothiazole class.[1] This family of molecules is of significant interest in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives, including potential anticancer properties. This guide provides a comprehensive overview of the chemical properties, synthesis, spectral characterization, safety, and handling of 5-(4-Bromobenzyl)-1,3-thiazol-2-amine, along with a list of potential suppliers.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. Key properties of 5-(4-Bromobenzyl)-1,3-thiazol-2-amine are summarized in the table below.

| Property | Value | Source |

| CAS Number | 52073-73-3 | [1] |

| Molecular Formula | C₁₀H₉BrN₂S | [1] |

| Molecular Weight | 269.16 g/mol | [1] |

| IUPAC Name | 5-[(4-bromophenyl)methyl]-1,3-thiazol-2-amine | [1] |

| Synonyms | 5-(4-Bromobenzyl)thiazol-2-amine, NS19504 | [1] |

| Appearance | Solid (predicted) | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Insoluble in water (predicted). Soluble in organic solvents like DMSO and DMF. |

Synthesis

Conceptual Synthesis Workflow

Caption: Hantzsch synthesis of 5-(4-Bromobenzyl)-1,3-thiazol-2-amine.

Experimental Protocol (Hypothetical)

Materials:

-

1,3-Dibromo-2-(4-bromophenyl)propane

-

Thiourea

-

Ethanol (or another suitable solvent)

-

Sodium bicarbonate (or another mild base)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve equimolar amounts of 1,3-dibromo-2-(4-bromophenyl)propane and thiourea in ethanol.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction time can vary depending on the specific substrates and conditions.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the reaction mixture with a mild base such as sodium bicarbonate solution to precipitate the product.

-

Purification: Filter the crude product and wash it with water. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Causality behind Experimental Choices:

-

Hantzsch Reaction: This is a classic and reliable method for the synthesis of the thiazole ring system.

-

Ethanol as Solvent: Ethanol is a common solvent for this reaction as it can dissolve both the reactants and is relatively inert under the reaction conditions.

-

Reflux: Heating the reaction mixture increases the reaction rate, leading to a shorter reaction time.

-

Neutralization: The reaction can produce acidic byproducts, so neutralization is necessary to obtain the free amine form of the product.

-

Purification: Recrystallization or column chromatography is essential to remove any unreacted starting materials and byproducts to obtain a pure sample of the desired compound.

Spectral Characterization

While specific spectral data for 5-(4-Bromobenzyl)-1,3-thiazol-2-amine is not available in the provided search results, the expected spectral characteristics can be predicted based on its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show the following signals:

-

A singlet for the two protons of the primary amine group (-NH₂).

-

A singlet for the two protons of the benzylic methylene group (-CH₂-).

-

A singlet for the proton on the thiazole ring.

-

Two doublets in the aromatic region corresponding to the four protons of the para-substituted benzene ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to show signals for all 10 carbon atoms in the molecule, including:

-

Signals for the carbon atoms of the thiazole ring.

-

A signal for the benzylic carbon atom.

-

Signals for the carbon atoms of the bromophenyl group.

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (269.16 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern (M⁺ and M⁺+2 peaks in approximately a 1:1 ratio) is expected. Fragmentation patterns would likely involve the loss of the bromine atom and cleavage of the benzyl group.

Biological Activity

Derivatives of 2-aminothiazole have been reported to possess a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. Specifically, some 2-amino-5-benzylthiazole derivatives have shown cytotoxic action towards human tumor cells. However, specific studies on the biological activity of 5-(4-Bromobenzyl)-1,3-thiazol-2-amine are not detailed in the available search results. Further research would be required to elucidate its specific mechanism of action and therapeutic potential.

Safety and Handling

No specific material safety data sheet (MSDS) for 5-(4-Bromobenzyl)-1,3-thiazol-2-amine was found. However, based on the safety information for similar chemical structures, the following general precautions should be observed:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations.

Suppliers

The following is a list of potential suppliers for 5-(4-Bromobenzyl)-1,3-thiazol-2-amine (CAS 52073-73-3). It is recommended to contact the suppliers directly for current availability, purity, and pricing information.

| Supplier | Location |

| 1st Scientific LLC | San Diego, CA, USA[2] |

| AK Scientific, Inc. | Union City, CA, USA |

| BLD Pharm | Shanghai, China |

| ChemScence | Monmouth Junction, NJ, USA |

| MolPort | Riga, Latvia |

Conclusion

5-(4-Bromobenzyl)-1,3-thiazol-2-amine is a compound of interest within the broader class of biologically active 2-aminothiazoles. While detailed experimental data for this specific molecule is limited in the public domain, this guide provides a foundational understanding of its properties based on its chemical structure and the known characteristics of related compounds. Further research is warranted to fully explore its synthetic methodologies, detailed spectral properties, and potential pharmacological applications.

References

Sources

Introduction: The Versatile Role of 5-(4-Pyridyl)dipyrromethane in Modern Chemistry

An In-Depth Technical Guide to the Exploratory Reactions of 5-(4-Pyridyl)dipyrromethane

5-(4-Pyridyl)dipyrromethane is a heterocyclic compound featuring two pyrrole rings linked by a methylene bridge at their α-positions, with a pyridyl group substituent at the meso-carbon.[1][2] This structure is not merely a synthetic curiosity; it stands as a pivotal building block in numerous fields, from materials science to bio-inspired chemistry.[1][3] Its significance stems from a unique combination of features: the dipyrromethane core is the foundational unit for tetrapyrrolic macrocycles like porphyrins, while the pyridyl moiety offers a versatile coordination site and a handle for further functionalization.[1][4]

This guide provides an in-depth exploration of the key reactions of 5-(4-pyridyl)dipyrromethane. Moving beyond simple procedural outlines, we will delve into the mechanistic underpinnings of these transformations, explaining the rationale behind experimental choices and highlighting the practical insights essential for success in the laboratory. This document is designed for researchers, scientists, and drug development professionals who seek to leverage the unique chemical properties of this compound. We will cover its synthesis and purification, its cornerstone application in the rational synthesis of porphyrins, its versatile coordination chemistry, and its emerging role in the creation of advanced materials.

PART 1: Synthesis and Purification of 5-(4-Pyridyl)dipyrromethane

The most common and direct route to 5-substituted dipyrromethanes is the acid-catalyzed condensation of an aldehyde with a large excess of pyrrole.[5][6] This approach leverages the nucleophilicity of the pyrrole ring and the electrophilicity of a protonated aldehyde.

Mechanism and Rationale

The reaction proceeds via an electrophilic substitution mechanism. The acid catalyst (commonly trifluoroacetic acid, TFA, or hydrochloric acid, HCl) protonates the carbonyl oxygen of 4-pyridinecarboxaldehyde, significantly enhancing its electrophilicity.[1] This activated species is then attacked by the electron-rich pyrrole ring, typically at the C2 position, to form a carbinol intermediate. Subsequent protonation of the hydroxyl group and elimination of water generates a reactive electrophilic species, which is then attacked by a second pyrrole molecule to form the final dipyrromethane product.

The critical experimental choice here is the use of a large excess of pyrrole.[5][7] Pyrrole acts as both the nucleophilic reactant and the solvent. This high concentration of pyrrole serves to trap the electrophilic intermediate, maximizing the yield of the desired 1:2 condensation product (dipyrromethane) and suppressing the formation of higher oligomers (tripyrranes, etc.) and the cyclic porphyrinogen, which would otherwise dominate at equimolar concentrations.[5][8]

Caption: Acid-catalyzed synthesis of 5-(4-pyridyl)dipyrromethane.

Experimental Protocol: Synthesis of 5-(4-Pyridyl)dipyrromethane

This protocol is adapted from established one-flask synthesis methodologies.[5][8][9]

1. Reaction Setup:

-

To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add freshly distilled pyrrole (e.g., 100 mL, ~1.44 mol).

-

Dissolve 4-pyridinecarboxaldehyde (e.g., 5.0 g, 46.7 mmol) in the pyrrole with stirring. The large excess (e.g., >30:1 molar ratio) is crucial.[8]

-

Causality: Using freshly distilled pyrrole is important as discolored, aged pyrrole can lead to lower yields and more impurities.[9] The inert atmosphere prevents oxidative side reactions.

2. Catalysis and Reaction:

-

Add trifluoroacetic acid (TFA) (e.g., 0.36 mL, 4.67 mmol, ~0.1 equivalents) dropwise via syringe.[5] The solution will typically darken.

-

Stir the reaction mixture at room temperature for 15-30 minutes. Monitor the reaction by TLC (Thin Layer Chromatography), observing the consumption of the aldehyde.

-

Causality: TFA is an effective catalyst for this condensation.[10] The reaction is generally rapid at room temperature; prolonged reaction times can increase the formation of byproducts.[9]

3. Quenching and Workup:

-

Quench the reaction by adding a 0.1 M aqueous NaOH solution until the mixture is basic.

-

Transfer the mixture to a separatory funnel and extract with dichloromethane or ethyl acetate.

-

Wash the organic layer with water and then brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

4. Purification:

-

The crude product will be a dark oil containing the desired dipyrromethane and excess pyrrole. Remove the excess pyrrole via vacuum distillation or Kugelrohr distillation.[7][8]

-

The resulting residue can be purified by flash column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexanes, often with a small amount of triethylamine (~1%) added to the eluent to prevent product degradation on the acidic silica.[5]

-

Alternatively, for larger scale preparations, purification can sometimes be achieved by recrystallization from a suitable solvent system like ethanol/water, which avoids the need for chromatography.[8][9]

| Parameter | Typical Value / Condition | Rationale / E-E-A-T Insight |

| Pyrrole:Aldehyde Ratio | >30:1 | Suppresses oligomerization, maximizing dipyrromethane yield.[5] |

| Catalyst | Trifluoroacetic Acid (TFA) | Effective, soluble, and easily handled acid catalyst.[5][10] |

| Catalyst Loading | ~0.1 equivalents | Sufficient to catalyze the reaction without promoting excessive side reactions. |

| Temperature | Room Temperature | Balances reaction rate with stability of the product.[9] |

| Reaction Time | 15-30 minutes | Typically sufficient for full conversion of the aldehyde. |

| Purification Additive | ~1% Triethylamine (in eluent) | Neutralizes acidic sites on silica gel, preventing acid-mediated decomposition of the dipyrromethane during chromatography.[5] |

PART 2: Porphyrin Synthesis – The Cornerstone Application

The most prominent application of 5-(4-pyridyl)dipyrromethane is in the rational, stepwise synthesis of meso-substituted porphyrins.[1][2] It is particularly valuable for creating trans-A₂B₂ porphyrins, where 'A' and 'B' represent different meso-substituents. This controlled approach, often referred to as a Lindsey synthesis, offers significant advantages over statistical mixed-aldehyde condensations, which produce a hard-to-separate mixture of up to six different porphyrins.[4][11]

The Challenge of Acidolytic Scrambling

While powerful, the acid-catalyzed condensation of a dipyrromethane with an aldehyde is susceptible to a side reaction known as "scrambling".[12][13] Under acidic conditions, the dipyrromethane can undergo fragmentation back into its precursor components or other reactive pyrrolic species. These fragments can then recombine in a statistical manner, leading to the formation of undesired porphyrins (e.g., A₄ and B₄) alongside the target trans-A₂B₂ product.[12] Minimizing this scrambling is the primary challenge in synthesizing isomerically pure trans-porphyrins.

Caption: Desired vs. Scrambling pathways in porphyrin synthesis.

Protocol: Synthesis of a trans-A₂B₂-Porphyrin

This protocol describes the synthesis of 5,15-Di(4-pyridyl)-10,20-di(phenyl)porphyrin, a representative trans-A₂B₂ porphyrin, adapted from established Lindsey conditions aimed at minimizing scrambling.[14][15]

1. Condensation:

-

In a flask shielded from light, dissolve 5-(4-pyridyl)dipyrromethane (1.0 equiv) and benzaldehyde (1.0 equiv) in dry, degassed dichloromethane (CH₂Cl₂) to a final concentration of ~10 mM.

-

Causality: Low reactant concentrations (e.g., 10 mM) have been shown to suppress scrambling reactions.[15] Using dry, deoxygenated solvent is critical to prevent unwanted side reactions and premature oxidation.

-

Add TFA (e.g., 2.0-3.0 equiv) to initiate the condensation. The optimal acid concentration can be crucial; too little results in a slow reaction, while too much can accelerate scrambling.[14][15]

-

Stir the reaction at room temperature in the dark for a specific, short duration (e.g., 7-15 minutes). The reaction progress can be monitored by UV-Vis spectroscopy, looking for the appearance of the porphyrinogen peak.

-

Causality: Short reaction times are essential to allow for the formation of the porphyrinogen while minimizing the time available for acidolytic scrambling to occur.[14]

2. Oxidation:

-

After the designated condensation time, add a solution of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (~2.0-2.5 equiv) in CH₂Cl₂.

-

Stir the mixture for an additional 1 hour at room temperature. The color will change dramatically to the deep purple characteristic of a porphyrin.

-

Causality: DDQ is a strong oxidizing agent that rapidly and irreversibly converts the non-aromatic porphyrinogen intermediate into the stable, aromatic porphyrin macrocycle, effectively locking the desired product and stopping any further acid-catalyzed reactions.[4][14]

3. Purification:

-

Pass the reaction mixture through a short plug of basic alumina to remove excess acid and the DDQ byproducts.

-

Remove the solvent under reduced pressure.

-

Purify the resulting solid by column chromatography on silica gel. The desired trans-A₂B₂-porphyrin is typically the major colored band, separating it from any scrambled porphyrin products.

| Parameter | Optimized Condition | Rationale for Scrambling Minimization |